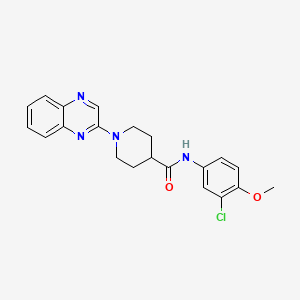

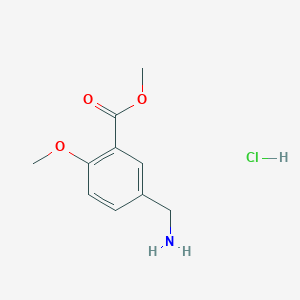

![molecular formula C13H20ClN3O2 B2994378 Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate CAS No. 1695045-35-2](/img/structure/B2994378.png)

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, also known as Boc-Lys(Cl2)NH2, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), a medication used for treating non-small cell lung cancer. This synthesis involves steps such as acylation, nucleophilic substitution, and reduction, with the entire process optimized for a total yield of 81% (Zhao et al., 2017).

Chemical Transformations and Reactions

This compound and its derivatives are explored for their capacity to undergo specific chemical reactions, such as metalation and alkylation between silicon and nitrogen. This reaction process demonstrates the compound's versatility in creating α-functionalized α-amino silanes, showcasing its potential in various synthetic applications (Sieburth et al., 1996).

Protection and Deprotection Strategies

The compound's derivatives have been examined for their roles in the protection and deprotection of amino groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), demonstrating its utility in chemoselective transformations and offering a novel approach for the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).

Application in Aminohydroxylation Reactions

Alkyl 4-chlorobenzoyloxycarbamates, including the tert-butyl variant, have been identified as highly effective nitrogen source reagents for base-free, intermolecular aminohydroxylation reactions. These reagents are particularly useful in the synthesis of trans-cinnamates and other substrates, highlighting the compound's significance in facilitating a variety of synthetic transformations (Harris et al., 2011).

Protective Group Chemistry in Peptide Synthesis

The title compound has also been explored in the context of protective group chemistry within peptide synthesis, showcasing its utility in the formation of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This method allows for the formation of acyl azide intermediates, which undergo rearrangement and trapping of the isocyanate derivative, leading to tert-butyl carbamates in high yields at low temperatures (Lebel & Leogane, 2005).

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDPQJQKWDWKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)

![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)

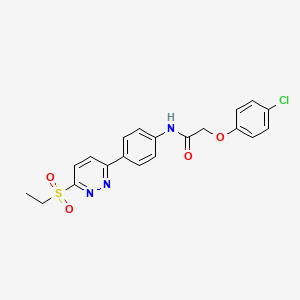

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)